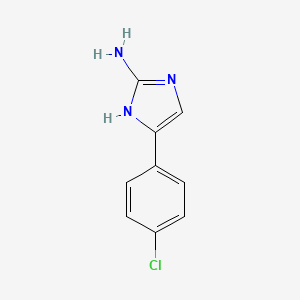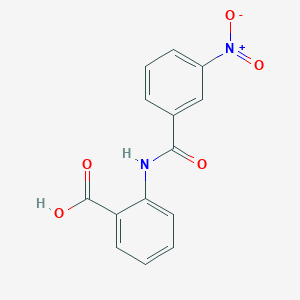
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- is a heterocyclic compound with a pyrazole ring structure
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the particular application and target of the compound .
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid, 5-(1-methylethoxy)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the 5-(1-methylethoxy) and 1-phenyl substituents, making it less complex and potentially less active in certain applications.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of the 5-(1-methylethoxy) group, which may alter its chemical properties and reactivity.
1-Phenyl-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group at the 1-position but lacks the 5-(1-methylethoxy) group, which may affect its biological activity and applications
Propiedades
Número CAS |
60872-17-5 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1-phenyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-9(2)18-12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
DOICRHOSGYRRAL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(naphthalen-1-yl)methyl]guanidine hydrochloride](/img/structure/B3054449.png)

![1-[(4-Ethenylphenyl)methyl]-pyrrolidine](/img/structure/B3054451.png)





